Isoleucyl tRNA synthetase-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoleucyl tRNA synthetase-IN-2 is a compound that plays a crucial role in the translation process of protein synthesis. It is an enzyme that catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA molecule, ensuring the correct incorporation of isoleucine into a growing polypeptide chain during protein synthesis . This enzyme is essential for maintaining the fidelity of genetic information transfer from DNA to proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isoleucyl tRNA synthetase-IN-2 typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli . The host cells are cultured under specific conditions to induce the expression of the enzyme. The enzyme is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. Fermentation processes are optimized to maximize the yield of the enzyme. The purification process is also scaled up, often involving multiple chromatographic steps to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isoleucyl tRNA synthetase-IN-2 primarily undergoes aminoacylation reactions, where it catalyzes the attachment of isoleucine to its corresponding tRNA . This reaction involves the formation of an aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the tRNA molecule.

Common Reagents and Conditions

The aminoacylation reaction requires ATP, isoleucine, and tRNA as substrates. The reaction typically occurs in a buffered solution at physiological pH and temperature .

Major Products

The major product of the aminoacylation reaction catalyzed by this compound is isoleucyl-tRNA, which is then used in the ribosome for protein synthesis .

Applications De Recherche Scientifique

Isoleucyl tRNA synthetase-IN-2 has a wide range of applications in scientific research:

Mécanisme D'action

Isoleucyl tRNA synthetase-IN-2 exerts its effects through a two-step mechanism:

Aminoacylation: The enzyme first activates isoleucine by forming an aminoacyl-adenylate intermediate.

Transfer: The activated isoleucine is then transferred to the tRNA molecule.

The enzyme ensures the high fidelity of this process through a “double-sieve” mechanism, where it selectively hydrolyzes incorrectly aminoacylated tRNAs .

Comparaison Avec Des Composés Similaires

Isoleucyl tRNA synthetase-IN-2 can be compared with other aminoacyl-tRNA synthetases, such as:

Methionyl tRNA synthetase: Catalyzes the attachment of methionine to its corresponding tRNA.

Valyl tRNA synthetase: Catalyzes the attachment of valine to its corresponding tRNA.

The uniqueness of this compound lies in its specificity for isoleucine and its role in maintaining the accuracy of protein synthesis .

Propriétés

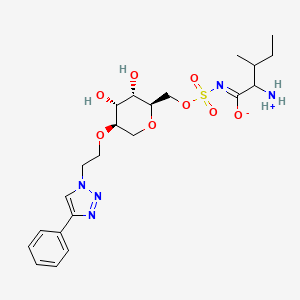

Formule moléculaire |

C22H33N5O8S |

|---|---|

Poids moléculaire |

527.6 g/mol |

Nom IUPAC |

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(4-phenyltriazol-1-yl)ethoxy]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |

InChI |

InChI=1S/C22H33N5O8S/c1-3-14(2)19(23)22(30)25-36(31,32)35-13-18-21(29)20(28)17(12-34-18)33-10-9-27-11-16(24-26-27)15-7-5-4-6-8-15/h4-8,11,14,17-21,28-29H,3,9-10,12-13,23H2,1-2H3,(H,25,30)/t14?,17-,18-,19?,20+,21-/m1/s1 |

Clé InChI |

UZLLFMFZKAOOHK-KRKZGCFUSA-N |

SMILES isomérique |

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |

SMILES canonique |

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.